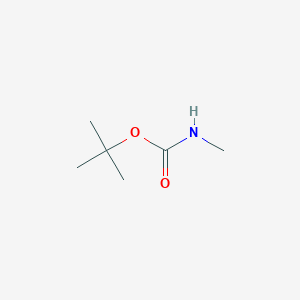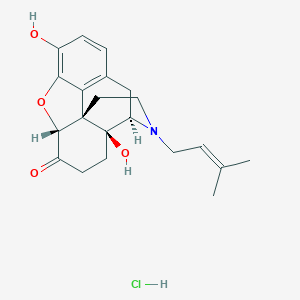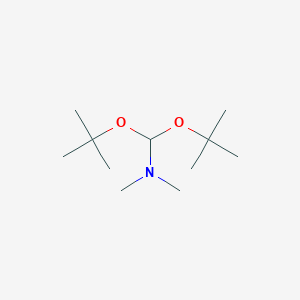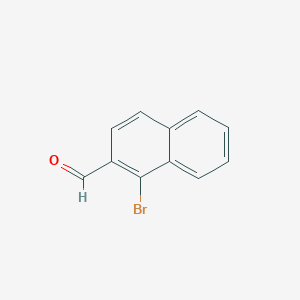
Hydron;arsorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydron;arsorate, also known as hydrogen arsenate, is a chemical compound that contains arsenic in its pentavalent state. It is commonly found in various minerals and is known for its toxicity and potential applications in different fields. The compound is represented by the chemical formula HAsO₄²⁻ and is often encountered in its salt forms, such as potassium hydrogen arsenate or sodium hydrogen arsenate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydron;arsorate can be synthesized through several methods. One common approach involves the reaction of arsenic acid with a base, such as potassium hydroxide or sodium hydroxide, to form the corresponding hydrogen arsenate salt. The reaction is typically carried out in an aqueous solution at room temperature. The general reaction is as follows:
H₃AsO₄ + KOH → KH₂AsO₄ + H₂O
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of the processing of arsenic-containing ores. The ores are treated with acids to extract arsenic, which is then converted into arsenic acid. The arsenic acid is subsequently neutralized with a base to produce hydrogen arsenate salts. This method is efficient and allows for the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydron;arsorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: It can participate in substitution reactions with other anions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or thiols can be used.
Substitution: Reactions with chloride or sulfate ions can lead to the formation of corresponding arsenate salts.
Major Products Formed
Oxidation: Arsenate compounds (e.g., HAsO₄²⁻ to AsO₄³⁻).
Reduction: Arsenite compounds (e.g., HAsO₄²⁻ to HAsO₃²⁻).
Substitution: Various arsenate salts (e.g., potassium arsenate, sodium arsenate).
Wissenschaftliche Forschungsanwendungen
Hydron;arsorate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research is conducted on its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.
Wirkmechanismus
Hydron;arsorate exerts its effects primarily through its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, disrupting cellular metabolism. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Hydron;arsorate is similar to other arsenate compounds, such as potassium arsenate and sodium arsenate. it is unique in its ability to form stable hydrogen bonds, which can influence its reactivity and interactions with other molecules. Similar compounds include:
- Potassium arsenate (KH₂AsO₄)
- Sodium arsenate (Na₂HAsO₄)
- Calcium arsenate (Ca₃(AsO₄)₂)
These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.
Eigenschaften
CAS-Nummer |
15584-04-0 |
|---|---|
Molekularformel |
AsO4-3 |
Molekulargewicht |
138.919 g/mol |
IUPAC-Name |
arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-3 |
InChI-Schlüssel |
DJHGAFSJWGLOIV-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
Kanonische SMILES |
[O-][As](=O)([O-])[O-] |
Siedepunkt |
Boiling point (-H2O): 160 °C /Hemihydrate/ 120 °C (calculated) |
Color/Form |
WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |
Dichte |
2.2 at 68 °F (USCG, 1999) - Denser than water; will sink Approx 2.2 Relative density (water = 1): 1.9 (calculated) |
melting_point |
35 °C -30 °C (calculated) |
Physikalische Beschreibung |
Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Dry Powder White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline] Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |
Verwandte CAS-Nummern |
10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |
Löslichkeit |
Freely sol in alcohol, glycerol /Hemihydrate/ 302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |
Dampfdruck |
Vapor pressure, kPa at 15 °C: 1.3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)




